molecular formula C7H10Cl2O2 B8254078 (2S)-2-ethylpentanedioyl dichloride

(2S)-2-ethylpentanedioyl dichloride

Cat. No.: B8254078
M. Wt: 197.06 g/mol
InChI Key: YMMYOFCECDLEPC-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-ethylpentanedioyl dichloride is an organic compound with the molecular formula C7H10Cl2O2 It is a derivative of pentanedioic acid, where the two carboxylic acid groups are converted into acyl chlorides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-ethylpentanedioyl dichloride typically involves the reaction of (2S)-2-ethylpentanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. The general reaction is as follows:

(2S)-2-ethylpentanedioic acid+2SOCl2(2S)-2-ethylpentanedioyl dichloride+2SO2+2HCl\text{(2S)-2-ethylpentanedioic acid} + 2 \text{SOCl}_2 \rightarrow \text{this compound} + 2 \text{SO}_2 + 2 \text{HCl} (2S)-2-ethylpentanedioic acid+2SOCl2​→(2S)-2-ethylpentanedioyl dichloride+2SO2​+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient conversion and minimize by-products. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-ethylpentanedioyl dichloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride groups can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form (2S)-2-ethylpentanedioic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) to neutralize the generated HCl.

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    (2S)-2-ethylpentanedioic acid: Formed by hydrolysis.

Scientific Research Applications

(2S)-2-ethylpentanedioyl dichloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: Utilized in the preparation of polyesters and polyamides.

    Bioconjugation: Employed in the modification of biomolecules for research in biochemistry and molecular biology.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of drug candidates and bioactive molecules.

Mechanism of Action

The mechanism of action of (2S)-2-ethylpentanedioyl dichloride involves its reactivity as an acylating agent. The acyl chloride groups are highly reactive towards nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in organic synthesis and bioconjugation applications.

Comparison with Similar Compounds

Similar Compounds

    Glutaroyl dichloride: Similar structure but lacks the ethyl substituent.

    Adipoyl dichloride: Contains an additional methylene group in the carbon chain.

    Succinyl dichloride: Shorter carbon chain with only four carbon atoms.

Uniqueness

(2S)-2-ethylpentanedioyl dichloride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting products. This structural variation can lead to differences in the physical and chemical properties compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-ethylpentanedioyl dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2O2/c1-2-5(7(9)11)3-4-6(8)10/h5H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMYOFCECDLEPC-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CCC(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.